ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate
Description
The compound ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic derivative featuring a triazolo-pyrimidine core linked to a piperazine carboxylate via a thioacetyl bridge. This structure combines pharmacophoric elements common in kinase inhibitors and antimicrobial agents:
- 4-Fluorophenyl substituent: Enhances lipophilicity and bioavailability.
- Piperazine carboxylate: Improves solubility and modulates receptor interactions.
Properties
IUPAC Name |
ethyl 4-[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O3S/c1-2-30-19(29)26-9-7-25(8-10-26)15(28)11-31-18-16-17(21-12-22-18)27(24-23-16)14-5-3-13(20)4-6-14/h3-6,12H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUWJJQXXZLPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a piperazine ring connected to a triazolopyrimidine moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the introduction of the triazole and thiol groups can be achieved through cyclization reactions followed by acylation processes.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
A recent study reported that derivatives exhibited IC50 values ranging from 9.1 µg/mL in MCF-7 cells to significantly lower values in other cancer types, indicating their potential as chemotherapeutic agents . The mechanism of action often involves apoptosis induction through pathways involving caspases and Bcl-2 family proteins .
Antibacterial and Antiviral Activities
Research has also indicated that triazole-based compounds possess antibacterial and antiviral properties. Compounds have shown effectiveness against a range of human pathogenic bacteria and viruses, including HIV . The mechanisms often involve inhibition of key enzymes or disruption of bacterial cell walls.
In Vitro Studies
In vitro studies using MTT assays have been pivotal in assessing the cytotoxicity of this compound derivatives. The results typically indicate a dose-dependent response with significant activity against several cancer cell lines such as MCF-7 and HeLa .
In Vivo Studies
In vivo studies are crucial for evaluating the therapeutic efficacy and safety profiles of these compounds. Preliminary animal studies suggest promising results in tumor reduction without significant toxicity at therapeutic doses .
Case Study 1: MCF-7 Cell Line Evaluation
A series of derivatives were tested against the MCF-7 breast cancer cell line. The most potent compound exhibited an IC50 value of 9.1 µg/mL. Mechanistic studies revealed that this compound induced apoptosis via activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Antiviral Activity Against HIV
In another study focusing on antiviral properties, derivatives were assessed for their ability to inhibit HIV replication in MT-4 cells using an MTT assay. The results showed significant inhibition compared to controls, suggesting potential as antiviral agents .
Scientific Research Applications
Pharmacological Properties
Ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate exhibits a range of pharmacological activities:
- Anticancer Activity : Studies have shown that compounds featuring the triazole and pyrimidine moieties possess anticancer properties. For instance, derivatives of triazolo-pyrimidines have been evaluated against various cancer cell lines and demonstrated significant cytotoxic effects. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Research indicates that triazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of a thiol group in the compound may enhance its interaction with bacterial enzymes .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and similar compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s closest analogs from the provided evidence include 9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a) and [3-(4-fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine (17a). Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Bioactivity Potential: Compound 16a’s nitrophenyl and triazole groups are associated with kinase inhibition and DNA intercalation, while the target compound’s piperazine carboxylate may enhance solubility for improved pharmacokinetics . Compound 17a’s imino and amine groups suggest nucleophilic reactivity, contrasting with the target’s thioacetyl linker, which could stabilize metabolic degradation.
Synthetic Complexity :
- The target compound requires multi-step synthesis (e.g., thioacetylation and piperazine coupling), whereas 16a and 17a are synthesized via cyclocondensation or hydrazine-mediated ring closure .
Physicochemical Properties :
- The high melting point of 16a (>340 °C) indicates strong crystalline stability, likely due to its planar fused-ring system. The target compound’s melting point is unreported but may be lower due to the flexible piperazine moiety.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires attention to reaction kinetics and purification methods. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed for triazole ring formation, as demonstrated in analogous triazole-piperazine syntheses . Key parameters include:
- Catalyst loading : Use 0.3 equiv. CuSO₄·5H₂O with sodium ascorbate (0.6 equiv.) for efficient click chemistry .
- Solvent system : A 1:2 H₂O:DCM mixture balances solubility and reaction efficiency .
- Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) effectively isolates the target compound from byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural validation:
- LC-MS : Confirms molecular weight and purity (e.g., using C18 columns with acetonitrile/water gradients) .
- ¹H/¹³C NMR : Assigns proton environments, particularly for the 4-fluorophenyl and piperazine moieties .
- X-ray crystallography : Resolves crystal packing and stereochemistry, as seen in related triazolo-pyrimidine derivatives .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking and dynamics simulations are essential:
- Target selection : Prioritize kinases or GPCRs due to the triazolo-pyrimidine core’s affinity for ATP-binding pockets .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking, validated with free-energy perturbation (FEP) calculations .
- ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 interactions .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Apply systematic frameworks to address discrepancies:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ consistency .
- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Data triangulation : Cross-reference with structural analogs (e.g., piperazine-carbothioamides) to isolate structure-activity relationships (SAR) .
Q. What strategies are effective for designing SAR studies on this compound?
- Methodological Answer : Focus on modular substitutions:
- Piperazine modifications : Introduce hydroxyethyl or sulfamoylphenyl groups to modulate solubility and target engagement .
- Triazole variations : Replace the 4-fluorophenyl group with chlorophenyl or trifluoromethyl analogs to assess electronic effects .
- In vivo validation : Use zebrafish or murine models to correlate in vitro potency with pharmacokinetic profiles .
Q. How can click chemistry enhance functionalization of this compound?
- Methodological Answer : CuAAC enables rapid derivatization:
Q. What methodologies improve pharmacokinetic property analysis?
- Methodological Answer : Employ integrated in vitro/in silico approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
